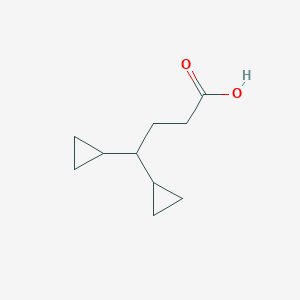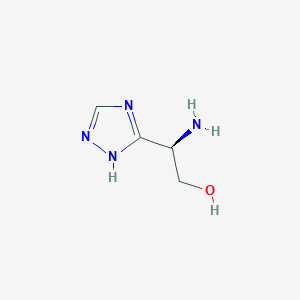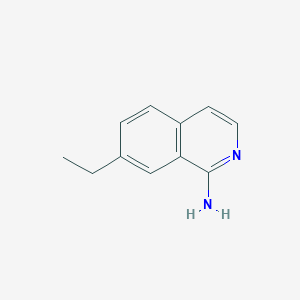
7-Ethylisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethylisoquinolin-1-amine is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinolin-1-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed cyclization reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the large-scale production of isoquinoline derivatives with high purity and yield.
化学反応の分析
Types of Reactions: 7-Ethylisoquinolin-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives, N-oxides.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated or acylated isoquinolines.
科学的研究の応用
7-Ethylisoquinolin-1-amine has several applications in scientific research:
作用機序
The mechanism of action of 7-Ethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and DNA intercalators . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
類似化合物との比較
Isoquinoline: The parent compound of the isoquinoline family, known for its use in the synthesis of various alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often found in natural alkaloids with significant biological activity.
Uniqueness: 7-Ethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
7-ethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChIキー |
FGVGCCJGNFVKKJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
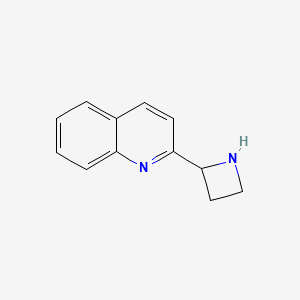
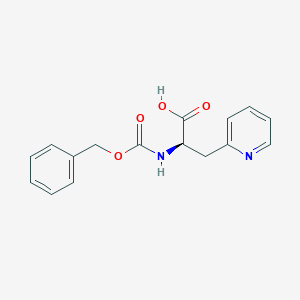

![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)

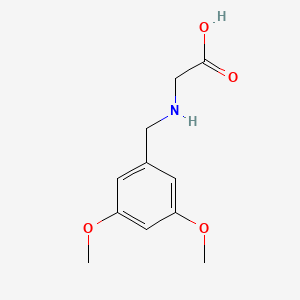
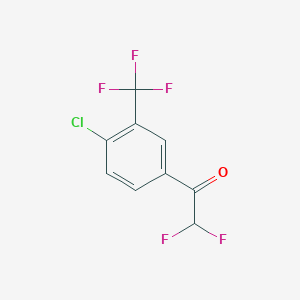
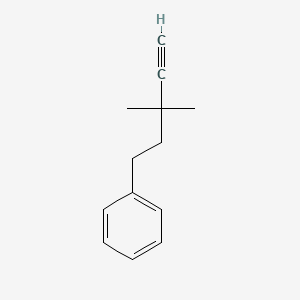
![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
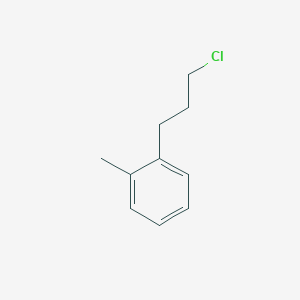
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
